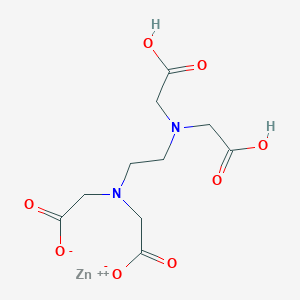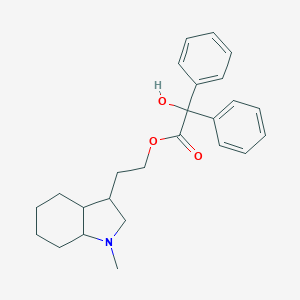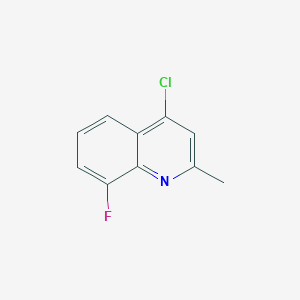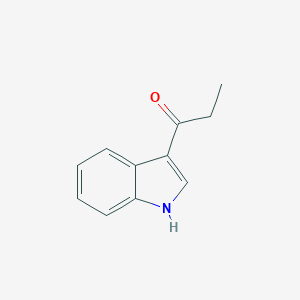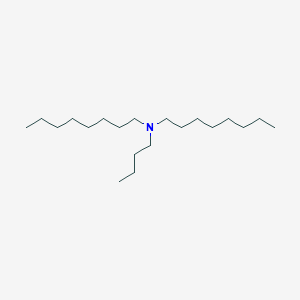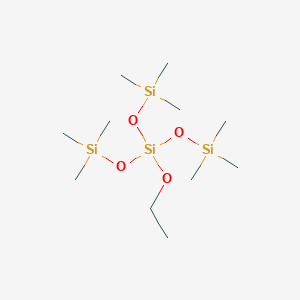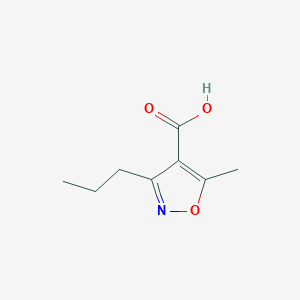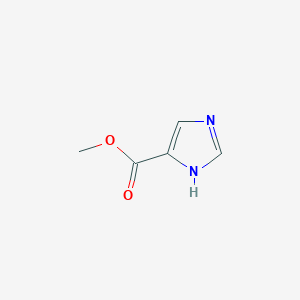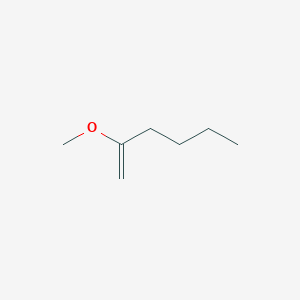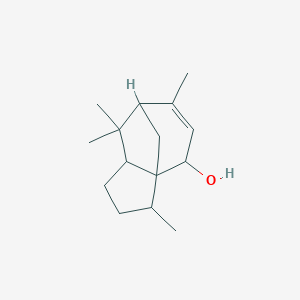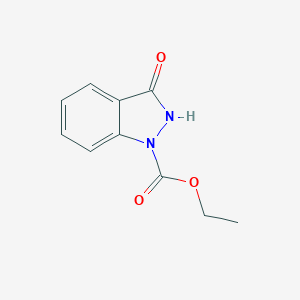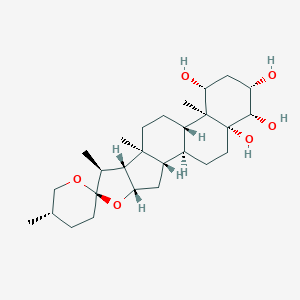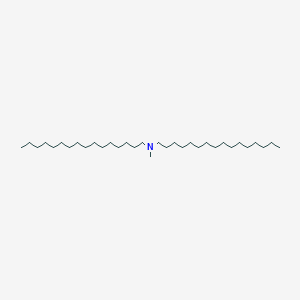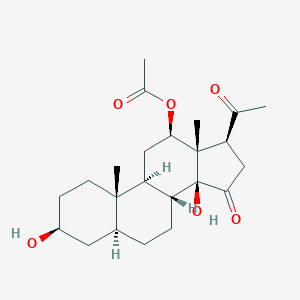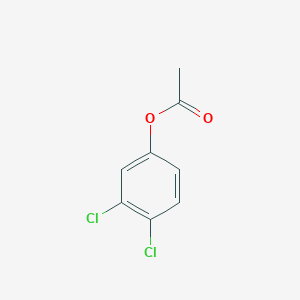
3,4-二氯苯基乙酸酯
描述
3,4-Dichlorophenyl acetate is a chemical compound that belongs to the family of chlorinated phenols . It is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research for its diverse biological activities. The IUPAC name for this compound is 3,4-dichlorophenyl acetate and it has a molecular weight of 205.04 .
Molecular Structure Analysis
The InChI code for 3,4-Dichlorophenyl acetate is1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.
科学研究应用
分析方法开发
建立了一种特异性、灵敏的方法来测定大鼠血浆中的 3,4-二氯苯基化合物,这对于在临床前动物实验中研究此类化合物的制剂至关重要。该方法为药代动力学和残留研究提供了准确、灵敏和便捷的手段,增强了我们对这些化合物在生物系统中的理解 (布修,2004 年)。
环境化学和毒理学
一些研究重点关注了氯苯基化合物(包括 3,4-二氯苯基衍生物)的环境行为、降解和毒理学效应。这些研究对于评估这些化合物的环境影响和潜在健康风险至关重要。例如,在某些除草剂的矿化过程中,氯酚被确定为瞬态产物,突出了它们在废水处理的高级氧化过程中的作用 (云福孙和 J. Pignatello,1993 年)。此外,在甲烷生成条件下,氯苯基化合物在乙酸盐存在下的降解为污染土壤的修复提供了见解 (智满杨等人,2017 年)。
溶解度和物理化学性质
了解 3,4-二氯苯基衍生物的溶解度和物理化学性质对于它们的实际应用至关重要,包括药物制剂和材料科学。研究人员测量了这些化合物在各种有机溶剂中的溶解度,这对它们的加工和应用至关重要 (李等人,2007 年;王水等人,2007 年)。
农业应用
氯苯基化合物因其除草、杀菌和杀虫特性而受到研究。这项研究对于开发新的农业化学品和了解它们的作用模式和环境行为至关重要。例如,某些氯苯基衍生物已显示出优异的除草和杀菌活性,为设计新的生物活性除草剂和杀菌剂提供了潜在的线索 (G. Qadeer 等人,2007 年)。
属性
IUPAC Name |
(3,4-dichlorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKGYRIYNMZFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939084 | |
| Record name | 3,4-Dichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenyl acetate | |
CAS RN |
17847-51-7 | |
| Record name | Phenol, 3,4-dichloro-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

